

The Strategic Utility of 4-(2-Aminoethyl)tetrahydropyran in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)tetrahydropyran

Cat. No.: B112880

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, the tetrahydropyran (THP) moiety has emerged as a "privileged structure," frequently incorporated into a diverse array of biologically active compounds.^[1] This guide focuses on a particularly valuable derivative, **4-(2-Aminoethyl)tetrahydropyran** (CAS No. 65412-03-5), a versatile building block whose unique structural attributes make it a significant asset in the synthesis of complex therapeutic agents. This document will provide an in-depth exploration of its chemical properties, a detailed synthesis protocol, and a critical analysis of its applications, particularly in the development of pharmaceuticals targeting the central nervous system and other key therapeutic areas.

Physicochemical and Structural Characteristics

4-(2-Aminoethyl)tetrahydropyran, also known as 2-(tetrahydropyran-4-yl)ethylamine, is a colorless to light yellow liquid under standard conditions.^{[2][3]} Its structure features a saturated six-membered tetrahydropyran ring, which imparts enhanced stability and favorable solubility profiles, and a primary aminoethyl group at the 4-position that serves as a key site for chemical derivatization.^{[2][3]} This combination of a lipophilic cyclic ether and a reactive primary amine

makes it an attractive intermediate for the synthesis of a wide range of pharmaceutical candidates.

Property	Value	Source(s)
CAS Number	65412-03-5	[2][4]
Molecular Formula	C ₇ H ₁₅ NO	[2][3]
Molecular Weight	129.20 g/mol	
Appearance	Colorless to light yellow liquid	[2][3]
Boiling Point	88-89 °C at 13 mmHg	[5][6]
Density	Approximately 0.931 g/cm ³ (Predicted)	[5]
Solubility	Slightly soluble in chloroform and methanol	[5]
Storage Conditions	2-8°C, sealed in a dry, dark place	[5]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of **4-(2-Aminoethyl)tetrahydropyran** involves the reduction of its nitrile precursor, 2-(tetrahydropyran-4-yl)acetonitrile. This transformation is a robust and scalable method for producing the target amine with high purity.

Experimental Protocol: Catalytic Hydrogenation of 2-(tetrahydropyran-4-yl)acetonitrile

This protocol is based on established nitrile reduction methodologies and provides a reliable pathway to the title compound.

Materials:

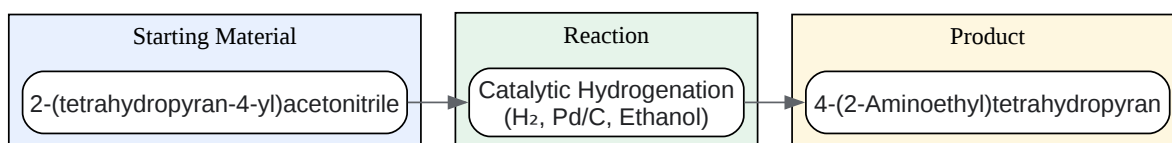
- 2-(tetrahydropyran-4-yl)acetonitrile

- Palladium on carbon (10% Pd/C)
- Ethanol (anhydrous)
- Hydrogen gas (high purity)
- Diatomaceous earth (e.g., Celite®)
- Standard laboratory glassware and hydrogenation apparatus

Procedure:

- **Reactor Setup:** In a suitable hydrogenation reactor, charge 2-(tetrahydropyran-4-yl)acetonitrile (1 equivalent).
- **Solvent and Catalyst Addition:** Add anhydrous ethanol to the reactor to create a solution or slurry. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (typically 1-5 mol% of the substrate).
- **Hydrogenation:** Seal the reactor and purge it with hydrogen gas multiple times to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and commence vigorous stirring. The reaction is typically run at room temperature but may be gently heated to accelerate the conversion.
- **Reaction Monitoring:** Monitor the progress of the reaction by observing the uptake of hydrogen and, if possible, by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of aliquots. The reaction is complete when hydrogen uptake ceases.
- **Work-up and Filtration:** Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
- **Purification:** Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude **4-(2-Aminoethyl)tetrahydropyran** can be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.

Self-Validation: The purity of the final product should be assessed by GC-MS and ^1H NMR spectroscopy to confirm its identity and ensure the absence of starting material and byproducts.



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Caption: Synthetic pathway for **4-(2-Aminoethyl)tetrahydropyran**.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran ring is a valuable scaffold in drug design, often improving metabolic stability and aqueous solubility compared to its carbocyclic analogues. The presence of the oxygen atom can also facilitate hydrogen bonding interactions with biological targets. **4-(2-Aminoethyl)tetrahydropyran** leverages these advantages, providing a versatile entry point for the synthesis of novel therapeutics.

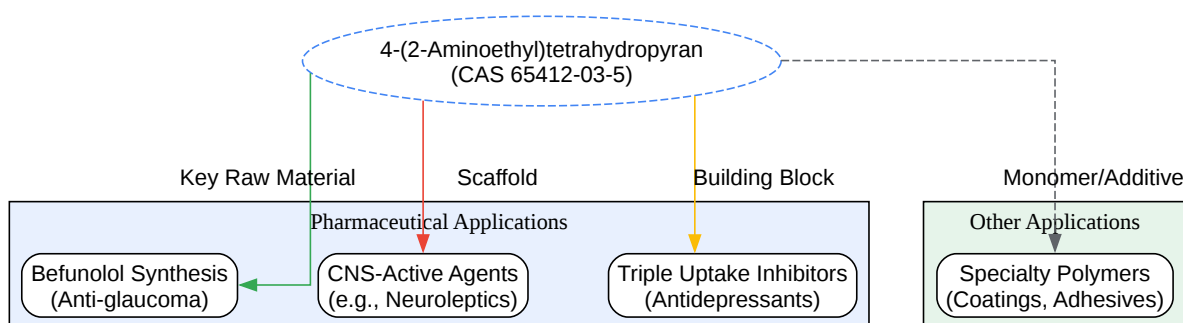
A Key Building Block for Befunolol

A notable application of **4-(2-Aminoethyl)tetrahydropyran** is in the synthesis of the beta-blocker Befunolol.^[7] Befunolol is used in the management of open-angle glaucoma.^[2] While several synthetic routes to Befunolol have been published, a Chinese patent highlights **4-(2-Aminoethyl)tetrahydropyran** as a key raw material, suggesting its importance in an efficient and potentially more recent manufacturing process.^[7] Befunolol works by blocking beta-adrenergic receptors in the eye, which leads to a reduction in the production of aqueous humor and consequently lowers intraocular pressure.^[4]

Scaffold for CNS-Active Agents and Triple Uptake Inhibitors

The physicochemical properties of the tetrahydropyran moiety are particularly advantageous for developing drugs that target the central nervous system (CNS). The ability of **4-(2-Aminoethyl)tetrahydropyran** to potentially cross the blood-brain barrier makes it a valuable building block for neuropharmacological agents.[4]

Research into novel antidepressants has explored the use of pyran-based structures in the development of triple uptake inhibitors (TUIs). TUIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering a broader mechanism of action that may lead to improved efficacy and a faster onset of action compared to traditional antidepressants. The aminoethyl side chain of **4-(2-Aminoethyl)tetrahydropyran** provides a convenient handle for elaboration into more complex structures, such as those found in TUI candidates.



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Caption: Key application areas for **4-(2-Aminoethyl)tetrahydropyran**.

Safety and Handling

4-(2-Aminoethyl)tetrahydropyran is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-Aminoethyl)tetrahydropyran is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical industry. Its unique combination of a stable, lipophilic tetrahydropyran ring and a reactive aminoethyl side chain makes it an ideal starting material for the development of complex drug molecules, including the anti-glaucoma agent Befunolol and novel CNS-active compounds. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to leverage its advantageous properties in their drug discovery and development programs. As the demand for innovative therapeutics continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the advancement of medicinal chemistry.

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